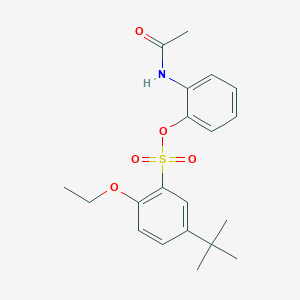

2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

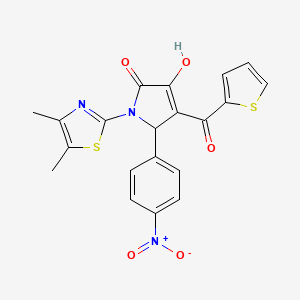

2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate, also known as ABES, is a chemical compound that has been widely used in scientific research. ABES is a fluorescent probe that can be used to study protein-protein interactions, protein folding, and enzyme kinetics.

Aplicaciones Científicas De Investigación

Sulfonate Groups in Chemical Synthesis

Sulfonate groups are pivotal in the Julia-Kocienski olefination, a method for synthesizing alkenes. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones are utilized in the Julia-Kocienski olefination reaction with carbonyl compounds to afford 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities (Alonso et al., 2005). This highlights the role of sulfonate-containing compounds in facilitating complex organic transformations.

Modifying Membrane Permeability

Sulfonate groups also play a critical role in modifying membrane permeability. A study on the effects of sulfhydryl and amino reactive reagents on ion permeability of human red blood cells found that certain sulfonate compounds can decrease anion permeability, demonstrating the potential of sulfonate derivatives in biomedical research (Knauf & Rothstein, 1971).

Applications in Catalysis

Sulfonate-containing compounds are used in catalysis. For example, sulfonated Schiff base copper(II) complexes have been shown to act as efficient and selective catalysts in alcohol oxidation, illustrating the utility of sulfonate groups in the development of new catalytic systems (Hazra et al., 2015).

Ligand Development for Asymmetric Synthesis

Sulfonate derivatives are valuable in the development of ligands for asymmetric synthesis. An example is the use of tert-butyl phenyl sulfoxide, a sulfonate precursor, as a traceless precatalyst in the coupling of benzyl halides to trans-stilbenes, showcasing the importance of sulfonate-related compounds in organic synthesis (Zhang et al., 2015).

Propiedades

IUPAC Name |

(2-acetamidophenyl) 5-tert-butyl-2-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)27(23,24)26-17-10-8-7-9-16(17)21-14(2)22/h7-13H,6H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJIGTBYFZLXKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dichlorophenyl)methyl]-4-methylpyrazol-3-amine](/img/structure/B2716265.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716266.png)

![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2716272.png)

![N-(3-chlorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2716276.png)

![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716280.png)

![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)

![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2716282.png)

![[5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)